Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative with a complex substituent architecture. The compound features a thiophene core substituted with a 4,5-dimethyl group at positions 4 and 5, an ethyl carboxylate at position 3, and a propanamido linker at position 2 bearing a benzylsulfonyl moiety.
The benzylsulfonyl substituent distinguishes this compound from other analogs in its class, as sulfonyl groups are known to enhance metabolic stability and modulate interactions with biological targets such as enzymes or receptors. The ethyl carboxylate group may contribute to improved bioavailability by increasing solubility in polar solvents .
Properties
IUPAC Name |
ethyl 2-(3-benzylsulfonylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-25-19(22)17-13(2)14(3)26-18(17)20-16(21)10-11-27(23,24)12-15-8-6-5-7-9-15/h5-9H,4,10-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXLBDPOOKEFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxylate group through esterification. The benzylsulfonyl group can be added via sulfonylation reactions, and the propanamido group is introduced through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the benzylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzylsulfonyl group can yield benzyl sulfides.
Scientific Research Applications
Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally analogous to ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., 3a–3k from –3). Key differences include:
Substituent at Position 2: Target Compound: 3-(Benzylsulfonyl)propanamido group. Analog Compounds: 2-cyano-3-(substituted phenyl)acrylamido group. The sulfonyl group in the target compound replaces the cyano and substituted phenyl groups in analogs, altering electronic properties and steric bulk.
Biological Activity Implications: Antioxidant Activity: Analogs with electron-withdrawing groups (e.g., nitro or chloro substituents on the phenyl ring) demonstrated superior free radical scavenging in DPPH and nitric oxide assays, with IC50 values ranging from 12.4–28.7 µM . The benzylsulfonyl group in the target compound may exhibit comparable or enhanced activity due to its strong electron-withdrawing nature. Anti-inflammatory Activity: Selected analogs reduced carrageenan-induced paw edema by 45–62% at 50 mg/kg doses .
Synthetic Pathways: Analogs: Synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes (yields: 72–94%) .
Physical and Chemical Properties
Research Findings and Limitations
- Analog Compounds : Demonstrated dose-dependent antioxidant activity in lipid peroxidation assays (IC50: 18.3–34.5 µM) and anti-inflammatory effects in vivo .
- Target Compound: No direct pharmacological data are available in the provided evidence. Its bioactivity must be inferred from structural analogs and the known roles of sulfonyl groups in medicinal chemistry.
Mechanistic Insights
- The benzylsulfonyl group may enhance binding affinity to redox-active enzymes (e.g., NADPH oxidase) or inflammatory mediators (e.g., NF-κB) compared to cyano or phenyl substituents.
- The ethyl carboxylate group likely improves pharmacokinetic properties, as seen in similar thiophene derivatives used in drug discovery .
Biological Activity
Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Chemical Structure
The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with benzylsulfonyl and propanamido groups. The general structure can be represented as follows:
This compound features a thiophene ring substituted with various functional groups that may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related thiophene derivative demonstrated effective inhibition against multidrug-resistant strains of Salmonella Typhi with a minimum inhibitory concentration (MIC) of 3.125 mg/mL . This suggests that the compound may possess similar properties.
Anti-inflammatory Effects
Thiophene derivatives are known for their anti-inflammatory properties. A study focusing on related compounds found that they could inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Anticancer Activity
Preliminary research into the anticancer activities of thiophene derivatives has shown promise. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . this compound may exhibit these effects due to its structural characteristics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Induction : Some thiophene derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on related thiophene compounds showed effective inhibition against various bacterial strains, providing a basis for further exploration of this compound in antimicrobial applications .
- Anti-inflammatory Studies : Research indicated that compounds with similar structures could significantly reduce levels of inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases .
- Cancer Cell Line Studies : Investigations into the cytotoxic effects of thiophene derivatives revealed their ability to inhibit the growth of cancer cell lines through apoptosis induction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
